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Compound of Interest

Compound Name:
9-(2-aminobutyl)-9H-purin-6-amine

hydrochloride

CAS No.: 1823316-27-3

Cat. No.: B1446781 Get Quote

Introduction & Mechanistic Basis
The Molecule
9-(2-aminobutyl)-9H-purin-6-amine hydrochloride is a synthetic acyclic purine derivative.[1]

Structurally, it consists of an adenine base attached to a flexible 2-aminobutyl linker at the N9

position.[1]

Core Scaffold: Adenine (6-aminopurine).[1]

Functional Moiety: Chiral 2-aminobutyl chain.[1]

Class: Acyclic Nucleoside Analog / Nucleoside Mimic.[1]

Mechanism of Action in HTS
This compound functions primarily as a competitive antimetabolite or a molecular probe for

purine-binding pockets.[1] Its utility in HTS stems from its ability to mimic:

Adenosine: In adenosine deaminase (ADA) or kinase assays.[1]

S-Adenosyl-L-Homocysteine (SAH): The 2-aminobutyl chain mimics the homocysteine tail,

making it a potential scaffold for Methyltransferase (MTase) inhibitors.[1]
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Viral Nucleosides: It serves as a precursor or analog for acyclic nucleoside phosphonates

(ANPs) targeting viral DNA polymerases (e.g., HBV, HSV).[1]

The primary screening objective is to identify biological targets (enzymes or receptors) that

accommodate this flexible acyclic linker, leading to inhibition or receptor modulation.[1]

Technical Specifications & Preparation
Before initiating HTS, the compound must be solubilized and quality-controlled to prevent false

negatives/positives (e.g., due to precipitation).[1]

Parameter Specification Notes

Chemical Formula C₉H₁₄N₆[1][2][3] · xHCl
Stoichiometry depends on salt

form (mono/tri-HCl).[1]

Solubility
Water (>50 mM), DMSO (>100

mM)

The HCl salt confers high

aqueous solubility compared to

the free base.[1]

pKa ~4.2 (N1), ~9.8 (Amine)

The primary amine on the butyl

chain is protonated at

physiological pH.[1]

Stability High

Resistant to glycosidic

cleavage (N-C bond is stable).

[1]

Storage -20°C, Desiccated
Hygroscopic; equilibrate to RT

before opening.

Stock Solution Protocol
Weighing: Weigh 10 mg of 9-(2-aminobutyl)-9H-purin-6-amine HCl.

Solvent: Dissolve in 100% DMSO to achieve a 10 mM Master Stock.

Note: Although water soluble, DMSO is preferred for HTS libraries to maintain consistency

with other hydrophobic compounds.[1]
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Sonicate: Sonicate for 5 minutes at room temperature to ensure complete dissolution.

QC: Verify concentration via UV absorbance at 260 nm (Extinction coefficient

for adenine core).

HTS Experimental Workflows
We define two primary screening modes for this compound:

Target-Based Screening: Using the compound as a "bait" or inhibitor against a panel of

enzymes (e.g., Kinases, Methyltransferases).[1]

Fragment-Based Screening (FBS): Using the compound as a low-molecular-weight fragment

to identify binding pockets via biophysical methods.[1]

Workflow Visualization
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Figure 1: HTS Cascade for Nucleoside Analog Profiling. The workflow integrates biophysical

binding confirmation (DSF) with functional enzymatic inhibition.[1]

Detailed Protocols
Protocol A: Differential Scanning Fluorimetry
(DSF/Thermal Shift)
Objective: To confirm physical binding of 9-(2-aminobutyl)-9H-purin-6-amine to the target

protein by measuring stabilization of melting temperature (

).
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Reagents:

Recombinant Target Protein (e.g., SAH Hydrolase, Methyltransferase).[1]

Sypro Orange Dye (5000x stock).[1]

Compound Stock (10 mM).[1]

Buffer: 25 mM HEPES pH 7.5, 100 mM NaCl.[1]

Procedure:

Plate Setup: Use a 384-well white PCR plate.

Mix Preparation:

Protein: Final conc. 2–5 µM.[1]

Sypro Orange: Final conc.[1] 5x.

Compound: Final conc. 100 µM (High concentration for fragment screening).

Controls:

Positive: Known inhibitor (e.g., SAH or Adenosine).[1]

Negative:[1] DMSO only (Vehicle).[1]

Run: Ramp temperature from 25°C to 95°C at 1°C/min in a qPCR machine (e.g., Roche

LightCycler).

Analysis: Calculate ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline

ng-star-inserted">

.

Criteria: A shift of ngcontent-ng-c1352109670="" _nghost-ng-c1270319359=""

class="inline ng-star-inserted">
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indicates significant binding.

Protocol B: Fluorescence Polarization (FP)
Displacement Assay
Objective: To measure the ability of the compound to displace a known fluorescent tracer (e.g.,

Fluorescein-labeled ATP or SAH) from the active site.[1]

Reagents:

Target Protein.[1]

Fluorescent Tracer (FITC-Adenosine).[1]

Assay Buffer (with 0.01% Triton X-100 to prevent aggregation).[1]

Procedure:

Titration: Dispense 9-(2-aminobutyl)-9H-purin-6-amine in a dose-response series (e.g., 100

µM down to 1 nM) into black 384-well plates.

Addition: Add Protein-Tracer mix.

Note: Protein concentration should be at the ngcontent-ng-c1352109670="" _nghost-ng-

c1270319359="" class="inline ng-star-inserted">

of the tracer.

Incubation: 30–60 minutes at Room Temperature (protected from light).

Read: Measure Fluorescence Polarization (Ex 485 nm / Em 535 nm).

Data Processing:

Plot mP (milli-Polarization) vs. log[Compound].

Fit to a 4-parameter logistic equation to determine ngcontent-ng-c1352109670="" _nghost-

ng-c1270319359="" class="inline ng-star-inserted">
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.

Data Analysis & Interpretation
Interpreting the "2-Aminobutyl" Effect
When analyzing SAR (Structure-Activity Relationship) data, compare the activity of 9-(2-

aminobutyl)-9H-purin-6-amine against standard controls:

Compound Variant Structural Feature Biological Implication

Adenosine Ribose Sugar
Natural Substrate (Baseline).

[1]

9-(2-aminobutyl)... Acyclic + Amine

Mimics open transition state;

Amine may form salt bridge

with Asp/Glu in active site.

9-Butyladenine Acyclic + Alkyl
Hydrophobic control (Tests

importance of the amine).[1]

False Positive Flags (PAINS)
While purines are generally safe, the primary amine can be reactive.[1]

Aldehyde Reactivity: Ensure the assay buffer does not contain reactive aldehydes, as the

primary amine on the butyl chain can form Schiff bases.[1]

Aggregation: If the Hill Slope of the IC50 curve is > 2.0, suspect colloidal aggregation.[1] Add

0.01% Triton X-100 to validate.[1]

Pathway Context: Purine Metabolism[1]
Understanding where this compound intervenes is crucial for downstream toxicity and efficacy

analysis.[1]
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Figure 2: Potential Intervention Points.[1] The compound acts as a structural mimic for

Adenosine and SAH, potentially inhibiting ADA, SAH Hydrolase, or Methyltransferases.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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